molecular formula C21H21Cl2N5O3S B601071 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib CAS No. 910297-70-0

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

Cat. No.: B601071
CAS No.: 910297-70-0
M. Wt: 494.39
Attention: For research use only. Not for human or veterinary use.
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Description

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a chemical compound known for its role as an intermediate in the preparation of Dasatinib metabolites. Dasatinib is a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The compound’s molecular formula is C21H21Cl2N5O3S, and it has a molecular weight of 494.39.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly tyrosine kinases . The nature of these interactions is primarily inhibitory, leading to the suppression of the enzymatic activity of the targeted kinases .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block growth, migration, and invasion of breast cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a tyrosine kinase inhibitor, it binds to the active site of these enzymes, preventing their normal function and leading to altered cellular signaling .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. It has been observed that the compound exhibits stability, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro studies, indicating its potential for sustained biochemical impact .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it has been shown to effectively inhibit tyrosine kinases and reduce tumor growth . At high doses, it may cause adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases, influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a tyrosine kinase inhibitor, it is likely to be found in areas of the cell where these enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the piperazinyl and thiazole rings, followed by chlorination and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high quality and consistency. The production process involves large-scale synthesis in cleanroom environments, with stringent controls on temperature, pressure, and other reaction parameters. The final product is subjected to rigorous quality assurance tests to confirm its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazinyl or thiazole compounds .

Scientific Research Applications

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Investigated for its role in the development of new cancer therapies, particularly as a precursor to Dasatinib.

    Industry: Utilized in the production of high-purity chemical reagents and standards for analytical testing.

Comparison with Similar Compounds

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is unique due to its specific structure and role as an intermediate in the synthesis of Dasatinib. Similar compounds include:

    Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML and ALL.

    Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to Imatinib.

    Bosutinib: A dual SRC/ABL kinase inhibitor used in the treatment of CML

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.

Properties

IUPAC Name

[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVZUBQGQRYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 10a (2.21 g, 6 mmol) and 4,6-dichloro-2-methylpyrimidine (11a, 1.18 g, 7.2 mmol) in THF (30 mL) was added a solution of NaOBu-t in THF (30% w/w, 7.4 mL) at temperature between 10° C. to 18° C. The reaction mixture was stirred at 18° C. for 1.5 h. It was then cooled to 0° C. A solution of 1N HCl (14.0 mL) was added. The mixture then was partitioned between EtOAc and H2O (1:1, 200 mL). The organic phase was separated, and the aqueous layer was extracted with EtOAc (100 mL). The combined extracts were concentrated in vacuo. The residue was subjected to a flash column using 50% EtOAc in hexane to give crude compound 12a which was triturated with 10% EtOAc in hexane to give compound 12a (1.95 g, 66% yield). 1H NMR (500 MHz, CDCl3) δ 1.19 (s, 9H), 2.73 (s, 3H), 5.12 (s, 2H), 6.93 (s, 1H), 7.21-7.49 (m, 3H), 8.21 (s, 1H), 8.98 (s, 1H).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
[Compound]
Name
NaOBu-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
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